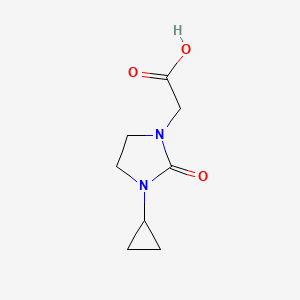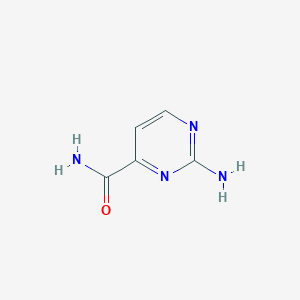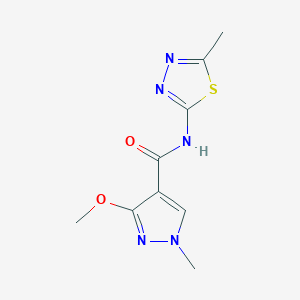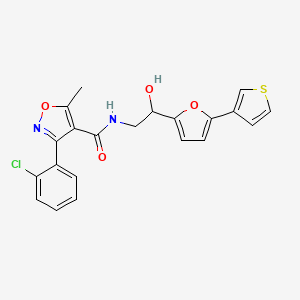![molecular formula C20H14N2OS B2751229 N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 313549-64-3](/img/structure/B2751229.png)
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the molecular formula C17H13NO . It is a derivative of benzamide, which is a class of compounds that have been studied for their diverse biological activities .
Synthesis Analysis
The synthesis of benzamide derivatives, including “N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide” can be analyzed using various spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide” can be analyzed based on its reactivity. As a benzamide derivative, it can undergo various chemical reactions. For instance, it can participate in 1,3-dipolar cycloaddition reactions .Physical And Chemical Properties Analysis
“N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide” has a molecular weight of 247.299 . More detailed physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved papers.Applications De Recherche Scientifique
Anticancer Evaluation
The synthesis and characterization of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives have been conducted. These compounds were evaluated for their in vitro anticancer activity against various cancer cell lines, with one compound showing significant activity against a breast cancer cell line, suggesting potential applications in cancer therapy (Salahuddin et al., 2014).
Antimicrobial and Anti-proliferative Activities
A new series of thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety were synthesized and evaluated for their antimicrobial and antiproliferative activities. Some of these compounds showed promising results against bacterial strains and cancer cell lines, indicating their potential as therapeutic agents (Mansour et al., 2020).
Materials Science Applications
High refractive index and low-birefringence polyamides containing thiazole and naphthalene units were synthesized, demonstrating high thermal stability, excellent solubility in organic solvents, and outstanding optical properties. These materials have potential applications in optics and electronics, highlighting the versatility of naphthalene-thiazole derivatives in materials science (Javadi et al., 2015).
Colorimetric Sensing
N-(Cyano(naphthalen-1-yl)methyl)benzamides were studied for their colorimetric sensing capabilities, particularly for fluoride anions. The derivatives exhibited a significant color transition under specific conditions, suggesting their utility in developing sensors for environmental and health-related applications (Younes et al., 2020).
Fluorescent Sensing Films
Functionality-oriented derivatization of naphthalene diimide led to the creation of fluorescent films capable of detecting aniline vapor. This approach demonstrates the application of naphthalene-thiazole derivatives in creating sensitive and reversible sensors for industrial and environmental monitoring (Fan et al., 2016).
Propriétés
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c23-19(15-7-2-1-3-8-15)22-20-21-18(13-24-20)17-11-10-14-6-4-5-9-16(14)12-17/h1-13H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCHJOSAXIWUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole hydrochloride](/img/structure/B2751147.png)
![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2751149.png)

![2-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)ethanesulfonyl fluoride](/img/structure/B2751152.png)




![Ethyl 3-(4-methylphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751163.png)
![7-Chloro-2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2751164.png)
![3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride](/img/no-structure.png)


![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2751169.png)